molecular formula C10H13N3O B12440070 4-(6-Aminopyridin-3-YL)piperidin-2-one

4-(6-Aminopyridin-3-YL)piperidin-2-one

Katalognummer: B12440070
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: BXBGTWJRSXRFJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Aminopyridin-3-YL)piperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with an aminopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-3-YL)piperidin-2-one typically involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperidine in the presence of an acid catalyst. This reaction is carried out in a mixed solvent of alcohol and water. The resulting intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group .

Industrial Production Methods

For industrial production, the process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and product quality. The method includes steps such as nucleophilic substitution, catalytic hydrogenation, and refining decoloration to obtain the final product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Aminopyridin-3-YL)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(6-Aminopyridin-3-YL)piperidin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(6-Aminopyridin-3-YL)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(6-Aminopyridin-3-YL)piperidin-2-one is unique due to its specific combination of a piperidine ring and an aminopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H13N3O

Molekulargewicht

191.23 g/mol

IUPAC-Name

4-(6-aminopyridin-3-yl)piperidin-2-one

InChI

InChI=1S/C10H13N3O/c11-9-2-1-8(6-13-9)7-3-4-12-10(14)5-7/h1-2,6-7H,3-5H2,(H2,11,13)(H,12,14)

InChI-Schlüssel

BXBGTWJRSXRFJP-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)CC1C2=CN=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.